molecular formula C3H8O3 B089050 2-(Hydroxymethoxy)ethanol CAS No. 13149-79-6

2-(Hydroxymethoxy)ethanol

Cat. No. B089050
CAS RN: 13149-79-6
M. Wt: 92.09 g/mol
InChI Key: ONSWVOSXVUHESJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethoxy)ethanol is a chemical compound that has been widely studied for its potential application in scientific research. It is a colorless liquid with a molecular formula of C3H8O3, and it is also known as methoxyethanol or ethylene glycol monomethyl ether. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism Of Action

The mechanism of action for 2-(Hydroxymethoxy)ethanol is not well understood, but it is believed to interact with a variety of different biomolecules in the body. Some studies have suggested that it may act as a hydrogen bond donor or acceptor, allowing it to interact with other molecules in a variety of different ways.

Biochemical And Physiological Effects

Studies have shown that 2-(Hydroxymethoxy)ethanol can have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes, including lactate dehydrogenase and alcohol dehydrogenase. It has also been shown to have antioxidant properties, protecting cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-(Hydroxymethoxy)ethanol in lab experiments is its ability to act as a solvent for a wide range of different compounds. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use, including its potential toxicity and the fact that it may interact with certain biomolecules in unpredictable ways.

Future Directions

There are many potential future directions for research on 2-(Hydroxymethoxy)ethanol. Some researchers are interested in exploring its potential as a cryoprotectant for cells and tissues, while others are interested in its potential as a stabilizer for enzymes and other biomolecules. There is also interest in exploring its potential as a treatment for certain diseases, including cancer and Alzheimer's disease.

Synthesis Methods

The most common method for synthesizing 2-(Hydroxymethoxy)ethanol is through the reaction of ethylene oxide with methanol. This reaction can be catalyzed by a variety of different acids, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The resulting product can then be purified using distillation or other methods.

Scientific Research Applications

2-(Hydroxymethoxy)ethanol has been used in a wide range of scientific research applications. One of its primary uses is as a solvent for a variety of different compounds, including proteins, nucleic acids, and carbohydrates. It has also been used as a cryoprotectant for cells and tissues, as well as a stabilizer for enzymes and other biomolecules.

properties

IUPAC Name

2-(hydroxymethoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-2-6-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSWVOSXVUHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157069
Record name 2-(Hydroxymethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethoxy)ethanol

CAS RN

13149-79-6
Record name Ethylene glycol semiformal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13149-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethoxy)ethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(HYDROXYMETHOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GU0RN3QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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